molecular formula C16H24N2O4 B376988 MSX-127 CAS No. 6616-56-4

MSX-127

Cat. No.: B376988
CAS No.: 6616-56-4
M. Wt: 308.37 g/mol
InChI Key: DGGCIZWVIVXHFR-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

MSX-127 acts as a CXCR4 antagonist This means it binds to the CXCR4 receptor and inhibits its function

Biochemical Pathways

CXCR4 plays an important role in several biochemical pathways. It is involved in cancer metastasis , regulation of stem cell trafficking , and neovascularization . By acting as a CXCR4 antagonist, this compound can potentially affect these pathways and their downstream effects.

Result of Action

The primary known result of this compound’s action is the inhibition of cancer metastasis . This suggests that it may have potential therapeutic applications in the treatment of cancer.

Biochemical Analysis

Biochemical Properties

MSX-127 interacts with the CXCR4 receptor, a seven trans-membrane G-protein coupled receptor (GPCR) classified as a member of the family I GPCR or rhodopsin-like GPCR family . The nature of this interaction is antagonistic, meaning that this compound binds to the CXCR4 receptor and inhibits its function .

Cellular Effects

This compound has been shown to inhibit cancer metastasis This suggests that it may influence cell function by affecting cell signaling pathways related to cancer progression

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic interaction with the CXCR4 receptor By binding to this receptor, this compound can inhibit its function and potentially alter gene expression and enzyme activity within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MSX-127 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to achieve the desired purity level of 99.68% .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine rings.

    Reduction: Reduction reactions can target the aromatic ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in research and development .

Scientific Research Applications

MSX-127 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of MSX-127: this compound stands out due to its high purity, stability, and effectiveness in inhibiting CXCR4. Its unique chemical structure allows for specific interactions with the CXCR4 receptor, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCIZWVIVXHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984634
Record name 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6616-56-4
Record name 6616-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6616-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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